molecular formula C12H22O4 B12671153 Ethyl 8-(acetoxy)octanoate CAS No. 93919-03-0

Ethyl 8-(acetoxy)octanoate

Katalognummer: B12671153
CAS-Nummer: 93919-03-0
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: HDULGKMDLBJWKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-(acetoxy)octanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from octanoic acid and ethanol, featuring an acetoxy group at the eighth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 8-(acetoxy)octanoate can be synthesized through esterification reactions. One common method involves the reaction of octanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl octanoate. Subsequently, the ethyl octanoate undergoes acetylation using acetic anhydride and a base like pyridine to introduce the acetoxy group at the eighth carbon position .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-(acetoxy)octanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In acidic conditions, this compound can be hydrolyzed to yield octanoic acid and ethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various derivatives.

Major Products Formed:

    Hydrolysis: Octanoic acid and ethanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-(acetoxy)octanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 8-(acetoxy)octanoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis can affect cellular processes by altering the pH and interacting with enzymes involved in metabolic pathways . Additionally, the ester linkage can be cleaved by esterases, leading to the release of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

    Ethyl octanoate: Similar in structure but lacks the acetoxy group.

    Ethyl hexanoate: A shorter chain ester with similar properties.

    Ethyl butanoate: Another ester with a shorter carbon chain.

Uniqueness: Ethyl 8-(acetoxy)octanoate is unique due to the presence of the acetoxy group at the eighth carbon position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Eigenschaften

CAS-Nummer

93919-03-0

Molekularformel

C12H22O4

Molekulargewicht

230.30 g/mol

IUPAC-Name

ethyl 8-acetyloxyoctanoate

InChI

InChI=1S/C12H22O4/c1-3-15-12(14)9-7-5-4-6-8-10-16-11(2)13/h3-10H2,1-2H3

InChI-Schlüssel

HDULGKMDLBJWKO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.